|
REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[I:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH2:15][OH:16]>ClCCl.CCOCC>[I:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH:15]=[O:16] |f:0.1|
|
|
Name
|
|
|
Quantity
|
8.28 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3.03 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(CO)C=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry celite (5.00 g) in dry dichloromethane
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 2 h after which it
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
|
Type
|
CONCENTRATION
|
|
Details
|
The cloudy brown filtrate was concentrated to a red-brown gummy solid which
|
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in dichloromethane
|
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated
|
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=C(C=O)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.87 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.9% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |